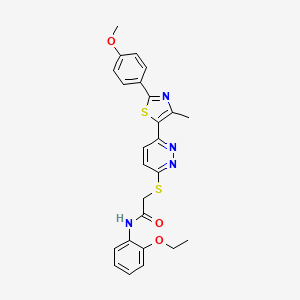

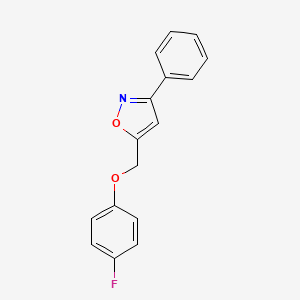

![molecular formula C9H8ClNO B2660441 4-(氯甲基)-2-甲基苯并[d]噁唑 CAS No. 1806287-19-3](/img/structure/B2660441.png)

4-(氯甲基)-2-甲基苯并[d]噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Chloromethyl)-2-methylbenzo[d]oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known for their various biological activities and are considered significant in medicinal chemistry .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for many researchers . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Green synthetic approaches are also being used to minimize the production of hazardous chemical substances .Chemical Reactions Analysis

Oxazole compounds, including “4-(Chloromethyl)-2-methylbenzo[d]oxazole”, can undergo various chemical reactions. These reactions often result in the production of various biologically active compounds .科学研究应用

抗菌特性

苯并噻唑衍生物(与4-(氯甲基)-2-甲基苯并[d]恶唑在结构上相关)的一个值得注意的应用是在抗菌剂的开发中。Mahmood-ul-hassan等人(2002年)合成了源自苯并噻唑的席夫碱,并检查了它们对病原菌物种(如大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌)的抗菌特性。该研究强调了苯并噻唑衍生物在合成可以对抗抗生素耐药菌株的化合物方面的潜力,强调了偶氮甲碱键在生物活性和配位化学中的相关性(Mahmood-ul-hassan, Z. Chohan, & C. Supuran, 2002)。

抗癌活性

另一个重要的应用领域是在抗癌剂的开发中。苯并噻唑的衍生物(与4-(氯甲基)-2-甲基苯并[d]恶唑具有共同的基序)已被研究其抗肿瘤特性。例如,Bradshaw等人(2002年)探索了新型2-(4-氨基苯基)苯并噻唑的抗肿瘤特性,该特性在体外和体内均表现出有效且选择性的抗癌活性。这项研究强调了代谢生物转化和氨基酸结合的战略性使用以提高药物的疗效和安全性(Bradshaw et al., 2002)。

缓蚀

Gece和Bilgiç(2009年)对包括苯并噻唑衍生物在内的几种环氮化合物的缓蚀效率进行了研究,这些化合物在氯化钠介质中用于钢铁。他们的研究利用了半经验PM3和密度泛函理论方法,发现这些化合物由于其分子结构,可以有效抑制腐蚀,展示了苯并噻唑衍生物在工业环境中的另一个实际应用(Gece & Bilgiç, 2009)。

光物理研究

Lopes等人(2011年)合成了并分析了4-氯-5-苯基异恶唑-3-羧酸甲酯(MCPIC),这是一种与4-(氯甲基)-2-甲基苯并[d]恶唑相关的化合物,用于其在低温基质中分离时的光化学和振动特性。他们的研究提供了对这些化合物的な光物理行为的见解,这可能与开发具有特定光吸收特性的材料有关(Lopes et al., 2011)。

未来方向

Oxazole-based molecules, including “4-(Chloromethyl)-2-methylbenzo[d]oxazole”, are becoming a significant heterocyclic nucleus in medicinal chemistry. Researchers globally are synthesizing diverse oxazole derivatives, leading to the discovery of potential medicinal drug candidates . The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

属性

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWCWCYLRXAOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

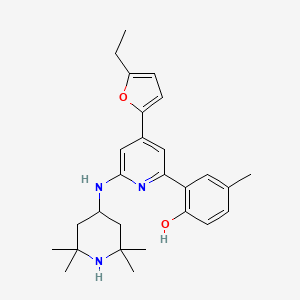

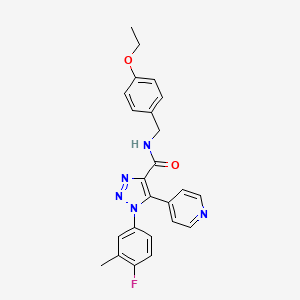

![10-(4-Methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2660361.png)

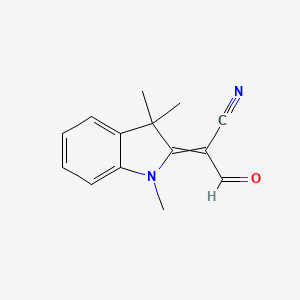

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2660362.png)

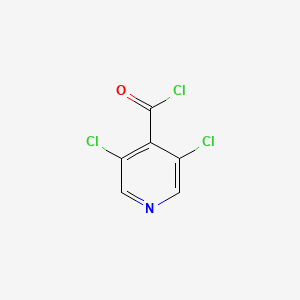

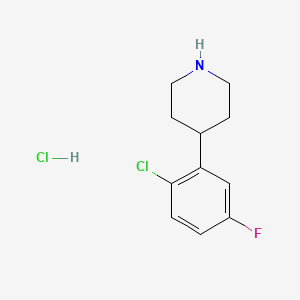

![3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine](/img/structure/B2660368.png)

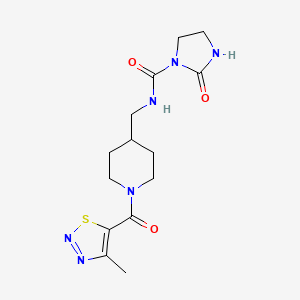

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660369.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone](/img/structure/B2660381.png)